molecular formula C17H20N2O5 B6663715 3-Ethyl-3-[(2-methyl-1,3-dioxoisoindole-5-carbonyl)amino]pentanoic acid

3-Ethyl-3-[(2-methyl-1,3-dioxoisoindole-5-carbonyl)amino]pentanoic acid

Cat. No.: B6663715
M. Wt: 332.4 g/mol
InChI Key: BXWXDRAXRLCVCM-UHFFFAOYSA-N
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Description

3-Ethyl-3-[(2-methyl-1,3-dioxoisoindole-5-carbonyl)amino]pentanoic acid is a complex organic compound featuring a unique structure that combines an ethyl group, a dioxoisoindole moiety, and a pentanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-3-[(2-methyl-1,3-dioxoisoindole-5-carbonyl)amino]pentanoic acid typically involves multiple steps:

    Formation of the Dioxoisoindole Moiety: This step often starts with the reaction of phthalic anhydride with an amine to form the isoindole structure. The reaction is usually carried out under reflux conditions in a suitable solvent like toluene or xylene.

    Attachment of the Pentanoic Acid Chain: The next step involves the introduction of the pentanoic acid chain. This can be achieved through a nucleophilic substitution reaction where the isoindole derivative reacts with a halogenated pentanoic acid derivative.

    Final Assembly: The final step is the coupling of the ethyl group to the nitrogen of the isoindole moiety. This can be done using ethylating agents such as ethyl iodide under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the carbonyl groups in the dioxoisoindole moiety, potentially converting them to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbonyl carbon of the isoindole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Ethyl-3-[(2-methyl-1,3-dioxoisoindole-5-carbonyl)amino]pentanoic acid has several applications in scientific research:

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Materials Science: Its potential to form stable complexes with metals can be exploited in the development of new materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study biological pathways involving isoindole derivatives.

Mechanism of Action

The mechanism by which 3-Ethyl-3-[(2-methyl-1,3-dioxoisoindole-5-carbonyl)amino]pentanoic acid exerts its effects typically involves interaction with specific molecular targets such as enzymes or receptors. The dioxoisoindole moiety can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The ethyl and pentanoic acid groups can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-Ethyl-3-[(2-methyl-1,3-dioxoisoindole-5-carbonyl)amino]butanoic acid: Similar structure but with a butanoic acid chain instead of pentanoic.

    3-Methyl-3-[(2-methyl-1,3-dioxoisoindole-5-carbonyl)amino]pentanoic acid: Similar structure but with a methyl group instead of an ethyl group.

Uniqueness

3-Ethyl-3-[(2-methyl-1,3-dioxoisoindole-5-carbonyl)amino]pentanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable scaffold in synthetic chemistry and drug design.

Properties

IUPAC Name

3-ethyl-3-[(2-methyl-1,3-dioxoisoindole-5-carbonyl)amino]pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O5/c1-4-17(5-2,9-13(20)21)18-14(22)10-6-7-11-12(8-10)16(24)19(3)15(11)23/h6-8H,4-5,9H2,1-3H3,(H,18,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXWXDRAXRLCVCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(CC(=O)O)NC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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